2-Nitronaphthalene

Catalog No.
S568707
CAS No.
581-89-5
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitronaphthalene

CAS Number

581-89-5

Product Name

2-Nitronaphthalene

IUPAC Name

2-nitronaphthalene

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

ZJYJZEAJZXVAMF-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)[N+](=O)[O-]

solubility

Insoluble (NIOSH, 2016)
5.34e-05 M
Solubility in water: very poor
Insoluble

Synonyms

2-nitronaphthalene

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[N+](=O)[O-]

Organic Synthesis and Chemical Modification

2-Nitronaphthalene serves as a starting material for the synthesis of various other organic compounds. Through chemical reactions like reduction, it can be converted to 2-aminonaphthalene, a crucial intermediate in the production of dyes and pharmaceuticals []. Additionally, researchers explore its reactivity in various substitution and coupling reactions to create novel functional molecules with diverse potential applications [].

Environmental Monitoring and Analysis

2-Nitronaphthalene is a minor component of engine exhaust and can be present in environmental samples like air and soil []. Due to its unique properties, researchers utilize it as a marker compound in environmental monitoring studies. Its presence can indicate the presence of other nitroaromatic compounds, some of which may be hazardous pollutants [].

Material Science and Crystal Engineering

The crystal structure and unique properties of 2-nitronaphthalene make it of interest in material science research. Studies explore its potential applications in areas like organic electronics and nonlinear optics due to its specific electrical and optical properties []. Additionally, researchers investigate its use in crystal engineering, studying how its molecular structure can influence crystal formation and properties [].

Reference Material and Toxicological Studies

2-Nitronaphthalene is an aromatic nitro compound with the molecular formula C10H7NO2C_{10}H_7NO_2 and a molecular weight of approximately 173.2 g/mol. It appears as a yellow crystalline solid with a melting point of 76°C and a boiling point of 315°C. This compound is insoluble in water but highly soluble in organic solvents such as ethyl alcohol and diethyl ether . It is recognized for its potential health hazards, being classified as a possible human carcinogen and toxic to aquatic organisms, which may lead to long-term environmental effects .

, notably:

  • Reduction Reactions: It can be reduced to 2-amino-naphthalene under specific conditions, such as in the presence of reducing agents like zinc dust or iron filings .
  • Nitration: As an aromatic compound, it can undergo further nitration reactions, leading to the formation of more complex nitro derivatives .
  • Oxidation: It can react with oxidizing agents, indicating its dual role as both a reducing and oxidizing agent under certain conditions .

The biological activity of 2-nitronaphthalene has been extensively studied, revealing its mutagenic properties. It has shown the ability to induce DNA damage in bacterial strains such as Salmonella typhimurium, indicating potential carcinogenic effects . Additionally, metabolites from 2-nitronaphthalene have been linked to bladder cancer in experimental models, highlighting its relevance in toxicology studies .

2-Nitronaphthalene can be synthesized through several methods:

  • Nitration of Naphthalene: The primary method involves the direct nitration of naphthalene using a mixture of concentrated nitric acid and sulfuric acid, yielding both 1-nitronaphthalene and 2-nitronaphthalene as products .
  • Gas-Phase Reaction: Another method includes gas-phase reactions involving naphthalene and nitrogen pentoxide at room temperature, which can yield significant amounts of 2-nitronaphthalene .

2-Nitronaphthalene has various applications:

  • Research Chemical: It is utilized in laboratories for research purposes, particularly in studies related to its mutagenic properties and environmental impact .
  • Intermediate in Synthesis: This compound serves as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds due to its reactivity .

Interaction studies have shown that 2-nitronaphthalene can react with various biological systems. For instance:

  • Metabolic Pathways: In studies involving rats and monkeys, metabolites such as 2-amino-1-naphthyl sulfate were identified after administration of 2-nitronaphthalene, indicating its metabolic activation within biological systems .
  • DNA Damage: The compound has been shown to preferentially inhibit the growth of DNA repair-deficient Escherichia coli, suggesting its role in inducing genetic mutations .

Several compounds are structurally similar to 2-nitronaphthalene. Here are some notable examples:

Compound NameStructureUnique Features
1-NitronaphthaleneNitro group at position 1More prevalent in environmental samples; less toxic.
NaphthaleneNo nitro groupsBase structure; lacks the mutagenic properties.
1-AminonaphthaleneAmino group at position 1Derived from reduction; used in dye synthesis.
2-AminonaphthaleneAmino group at position 2Similar reactivity; used as an intermediate.

Uniqueness of 2-Nitronaphthalene:
Unlike its isomer (1-nitronaphthalene), which is less toxic, 2-nitronaphthalene exhibits significant mutagenic activity and environmental persistence due to its specific structural orientation and reactivity patterns.

Physical Description

2-nitronaphthalene is a yellow crystalline solid. Mp: 76°C; bp: 315°C. Insoluble in water. Very soluble in ethyl alcohol and in diethyl ether. Toxic to aquatic organisms, may cause long-term adverse effects in the environment.
COLOURLESS-TO-YELLOW SOLID IN VARIOUS FORMS.
Colorless solid.

XLogP3

3.3

Boiling Point

314.0 °C
304 °C

Vapor Density

Relative vapor density (air = 1): 5.89

LogP

3.24 (LogP)
2.78

Melting Point

174 °F (NIOSH, 2016)
79.0 °C
79 °C
174°F

UNII

V5NB52B64Q

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Vapor pressure, kPa at 25 °C: 0.000032

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

581-89-5

Wikipedia

2-nitronaphthalene

Dates

Last modified: 08-15-2023

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